4-(((terc-butildimetilsilil)oxi)metil)fenol

Descripción general

Descripción

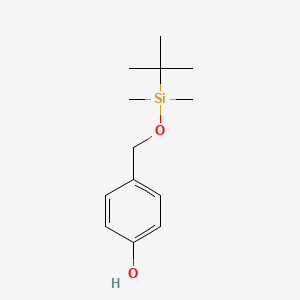

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol is a chemical compound with the molecular formula C13H22O2Si It is a derivative of phenol, where the hydroxyl group is substituted with a 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl] group

Aplicaciones Científicas De Investigación

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol has several applications in scientific research:

Chemistry: Used as a protecting group for phenols in organic synthesis, allowing selective reactions to occur at other sites of the molecule.

Biology: Employed in the synthesis of biologically active molecules where phenol protection is required.

Medicine: Utilized in the development of pharmaceuticals where phenol derivatives play a crucial role.

Industry: Applied in the production of specialty chemicals and materials where phenol derivatives are needed.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol typically involves the protection of the phenol hydroxyl group using a silylating agent such as tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base like imidazole. The reaction is carried out in an aprotic solvent such as dichloromethane at room temperature. The general reaction scheme is as follows:

- Dissolve phenol in dichloromethane.

- Add imidazole to the solution.

- Slowly add tert-butyldimethylsilyl chloride to the mixture while stirring.

- Allow the reaction to proceed at room temperature for several hours.

- Purify the product using column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Análisis De Reacciones Químicas

Types of Reactions

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol can undergo various chemical reactions, including:

Oxidation: The silyl ether group can be oxidized to form corresponding silanols.

Reduction: The compound can be reduced under specific conditions to yield the parent phenol.

Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.

Major Products Formed

Oxidation: Silanols and other oxidized derivatives.

Reduction: Parent phenol and other reduced forms.

Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Mecanismo De Acción

The mechanism of action of 4-(((tert-butyldimethylsilyl)oxy)methyl)phenol primarily involves the protection of the phenol hydroxyl group. The silyl group provides steric hindrance, preventing unwanted reactions at the phenol site. This allows for selective functionalization of other parts of the molecule. The silyl group can be removed under mild acidic conditions, regenerating the free phenol.

Comparación Con Compuestos Similares

Similar Compounds

Phenol, 2-(1,1-dimethylethyl)-4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]-: Similar structure with a different substitution pattern.

Phenol, 4,6-di(1,1-dimethylethyl)-2-methyl-: Contains additional tert-butyl groups.

Phenol, 4,4’-methylenebis [2,6-bis (1,1-dimethylethyl)-: A bisphenol derivative with multiple tert-butyl groups.

Uniqueness

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol is unique due to its specific silyl protection, which provides a balance of steric hindrance and ease of removal. This makes it particularly useful in synthetic chemistry for protecting phenol groups during complex multi-step syntheses.

Actividad Biológica

4-(((tert-butyldimethylsilyl)oxy)methyl)phenol, often referred to as TBS-OMe, is a compound of significant interest due to its potential biological activities. This article reviews the biological activity of TBS-OMe, focusing on its synthesis, mechanisms of action, and applications in various fields such as medicinal chemistry and biochemistry.

TBS-OMe is synthesized through the protection of the hydroxymethyl group on phenol using tert-butyldimethylsilyl (TBDMS) groups. This modification enhances the compound's lipophilicity and stability, making it suitable for various applications in biological systems. The general reaction scheme for the synthesis can be summarized as follows:

- Starting Material : 4-hydroxymethylphenol

- Reagents : TBDMS chloride in the presence of a base (e.g., imidazole)

- Reaction Conditions : Typically carried out under anhydrous conditions to prevent hydrolysis.

The resulting compound exhibits unique properties that facilitate its use in biological assays and therapeutic applications.

Antiviral Properties

Recent studies have indicated that TBS-OMe can enhance the delivery of nucleoside triphosphates (NTPs), which are crucial for antiviral activity. The compound acts as a prodrug that improves the membrane permeability of NTPs, allowing for more effective intracellular delivery. In vitro assays demonstrated that TBS-OMe derivatives exhibited potent inhibitory effects against HIV-1 and HIV-2 in CD4+ T-cell cultures, showing higher antiviral activity compared to their parent nucleoside forms due to improved cellular uptake and metabolism .

Antifungal Activity

TBS-OMe has also been investigated for its antifungal properties. In a study exploring various derivatives, it was found that certain modifications to the TBS group could enhance antifungal efficacy against common pathogens such as Candida albicans. The mechanism appears to involve disruption of fungal cell membrane integrity, leading to cell lysis .

Biochemical Applications

The compound has been utilized in biochemical assays due to its ability to act as a substrate or inhibitor for various enzymes. For instance, TBS-OMe can serve as a substrate for esterases, facilitating studies on enzyme kinetics and inhibition mechanisms . Furthermore, its role in molecular imaging has been explored, particularly in detecting reactive copper species in biological samples .

Case Study 1: Antiviral Efficacy

A study conducted by researchers at a prominent university evaluated the antiviral efficacy of TBS-OMe derivatives against HIV. The results indicated that these compounds significantly reduced viral replication in infected cell lines compared to untreated controls. The study highlighted the importance of lipid solubility in enhancing drug delivery and efficacy .

Case Study 2: Antifungal Activity Assessment

In another investigation focused on antifungal activity, TBS-OMe derivatives were tested against various fungal strains. The findings revealed that specific structural modifications led to increased antifungal potency, suggesting potential pathways for developing new antifungal agents based on this scaffold .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

4-[[tert-butyl(dimethyl)silyl]oxymethyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2Si/c1-13(2,3)16(4,5)15-10-11-6-8-12(14)9-7-11/h6-9,14H,10H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXNXETVAZHYQFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OCC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459480 | |

| Record name | Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126070-20-0 | |

| Record name | Phenol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.